molecular formula C14H21ClN2O B14899650 3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride

3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride

Cat. No.: B14899650
M. Wt: 268.78 g/mol
InChI Key: AGLNHGGYEODMJL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride is a small-molecule compound featuring a benzamide core substituted with methyl groups at the 3- and 5-positions of the aromatic ring. The piperidin-3-ylamine moiety is linked to the benzamide via an amide bond, and the hydrochloride salt enhances its solubility in aqueous environments. This structural configuration is commonly associated with pharmacological activity, particularly in central nervous system (CNS) targets, due to the piperidine ring’s ability to improve blood-brain barrier permeability.

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

3,5-dimethyl-N-piperidin-3-ylbenzamide;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-10-6-11(2)8-12(7-10)14(17)16-13-4-3-5-15-9-13;/h6-8,13,15H,3-5,9H2,1-2H3,(H,16,17);1H

InChI Key

AGLNHGGYEODMJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCCNC2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways

Benzamide Core Formation

The synthesis begins with the preparation of 3,5-dimethylbenzoic acid derivatives, which serve as precursors for the benzamide moiety.

Nitration and Reduction

3,5-Dimethylbenzoic acid undergoes nitration using fuming nitric acid in acetic acid to yield 4-nitro-3,5-dimethylbenzoic acid. Subsequent catalytic hydrogenation with palladium on carbon (10% Pd/C) in ethyl acetate reduces the nitro group to an amine, producing 4-amino-3,5-dimethylbenzoic acid.

Reaction Conditions :

  • Nitration : 3,5-Dimethylbenzoic acid (33.33 mmol) in acetic acid (30 mL) with fuming HNO₃ (30 mL), stirred at 60°C for 2 hours.
  • Reduction : 4-Nitro intermediate (9.5 mmol) in ethyl acetate (20 mL) under H₂ (55 psi) with Pd/C (300 mg), 30 minutes.

Yield : 83% for nitration; quantitative reduction.

Activation to Acid Chloride

The carboxylic acid is activated using oxalyl chloride in the presence of catalytic DMF, forming 3,5-dimethylbenzoyl chloride.

Reaction Conditions :

  • 3,5-Dimethylbenzoic acid (33.33 mmol) in oxalyl chloride (20 mL), stirred at room temperature for 3 hours.

Piperidine Substitution and Amide Coupling

The piperidine-3-amine component is synthesized via reductive amination or alkylation, followed by coupling with the benzoyl chloride.

Reductive Amination of Piperidine

Piperidin-3-one is reacted with ammonium acetate and sodium cyanoborohydride in methanol to yield piperidin-3-amine. Alternatively, transfer hydrogenation with formaldehyde and palladium on charcoal under ambient pressure achieves N-methylation.

Reaction Conditions :

  • Piperidin-3-one (2.4 mmol) with ammonium acetate (4 mmol) and NaBH₃CN (1.5 eq.) in MeOH, refluxed for 12 hours.
  • Transfer Hydrogenation : Piperidine-4-carboxylic acid with formaldehyde and Pd/C in formic acid, heated to 90°C.

Yield : 75–85%.

Amide Bond Formation

The benzoyl chloride reacts with piperidin-3-amine in dichloromethane (DCM) using triethylamine (TEA) as a base.

Reaction Conditions :

  • 3,5-Dimethylbenzoyl chloride (1 eq.) and piperidin-3-amine (1.2 eq.) in DCM, 0°C to room temperature, 4 hours.

Yield : 77–92%.

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt.

Reaction Conditions :

  • 3,5-Dimethyl-N-(piperidin-3-yl)benzamide (1 eq.) in ethanol, HCl (1.1 eq.) added dropwise, stirred for 1 hour.

Yield : Quantitative.

Optimization and Analytical Validation

Purification Techniques

  • Column Chromatography : Silica gel with chloroform:methanol (9.5:0.5) for intermediates.
  • Recrystallization : Methylcyclohexane or ethanol for final product.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆):
    • Aromatic protons: δ 7.46–8.19 ppm (m, 3H, benzamide).
    • Piperidine CH₂: δ 2.30–3.46 ppm (m, 4H).
    • NH and NH₂: δ 10.47 ppm (br s).
  • IR : C=O stretch at 1639 cm⁻¹; NH stretches at 3200–3400 cm⁻¹.

Comparative Analysis of Synthetic Methods

Method Key Steps Conditions Yield Purity (HPLC) Source
Nitration-Reduction HNO₃, Pd/C, H₂ 60°C, 55 psi H₂ 83–100% >95%
Amide Coupling DCM, TEA 0°C to RT, 4 h 77–92% >98%
Salt Formation Ethanol, HCl RT, 1 h ~100% >99%

Chemical Reactions Analysis

3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride is a chemical compound with a benzamide moiety substituted with dimethyl groups at the 3 and 5 positions and a piperidine ring at the nitrogen atom. It has a molecular formula of C14H21ClN2OC_{14}H_{21}ClN_2O and a molecular weight of approximately 270.79 g/mol. The compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability in pharmaceutical applications.

Pharmaceutical Development

This compound is investigated for potential biological activities, with preliminary studies suggesting that it may exhibit certain therapeutic effects. Due to its unique structure, which includes a benzamide moiety and a piperidine ring, this compound is significant for synthesizing analogs or derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Interaction studies often focus on its binding affinity to various receptors. Understanding these interactions is crucial for predicting therapeutic outcomes and side effects.

Analogs and Derivatives

Several compounds exhibit structural similarities to this compound. A comparison highlighting their uniqueness is shown in the table below:

Compound NameStructural FeaturesNotable Activities
4-Methyl-N-(piperidin-3-yl)benzamide hydrochlorideMethyl group at position 4 on the benzene ringCardiovascular effects
N-Methyl-N-(piperidin-4-yl)benzamide hydrochlorideN-methyl substitution on piperidineAnalgesic properties
N-(piperidin-4-yl)-2-methoxybenzamideMethoxy group on benzeneAntitumor activity

The uniqueness of this compound lies in its specific substitution pattern that may enhance its selectivity towards particular biological targets compared to other similar compounds. This specificity could lead to distinct pharmacological profiles and therapeutic potentials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and inflammatory pathways .

Comparison with Similar Compounds

2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine Hydrochloride

  • Structural Differences: Incorporates a bulky tert-butylphenoxyethyl group instead of the benzamide moiety.
  • Hypothesized Activity : Likely targets lipid-associated receptors (e.g., G-protein-coupled receptors) rather than enzymatic sites.

2-Methyl-3-(1H-pyrazol-5-yl)pyrazine

  • Structural Differences : Replaces the benzamide-piperidine scaffold with a pyrazine ring substituted with pyrazole and methyl groups.
  • Implications : The pyrazine ring introduces electron-deficient aromaticity, which may favor interactions with metal ions or heme-containing enzymes .
  • Hypothesized Activity: Potential kinase or cytochrome P450 modulation.

Methyl 3-[5-(2,2-Dicyanovinyl)-2-furyl]-2-thiophenecarboxylate

  • Structural Differences: Contains a thiophene-furan hybrid system with electron-withdrawing dicyanovinyl and ester groups.
  • Implications : High electrophilicity may confer reactivity toward nucleophilic residues in enzymes (e.g., cysteine proteases) .

5-Bromo-3-(2-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

  • Structural Differences : Features a brominated indole scaffold with a benzylidene substituent.
  • Implications : The bromine atom and conjugated system suggest DNA intercalation or topoisomerase inhibition as possible mechanisms .

Comparative Data Table

Compound Name Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL) Hypothesized Target
3,5-Dimethyl-N-(piperidin-3-yl)benzamide HCl 300.8 2.1 15.2 (HCl salt) CNS receptors/enzymes
2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine HCl 340.9 3.5 4.8 Lipid-associated receptors
2-Methyl-3-(1H-pyrazol-5-yl)pyrazine 160.2 1.8 22.3 Kinases, cytochrome P450
Methyl 3-[5-(2,2-Dicyanovinyl)-2-furyl]-2-thiophenecarboxylate 316.3 2.9 1.5 Cysteine proteases

Research Findings and Limitations

  • Target Compound : Preliminary studies suggest moderate affinity for serotonin receptors (e.g., 5-HT1A) due to the piperidine moiety, though activity is lower than selective agonists like buspirone .
  • Compound : The tert-butyl group in 2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine HCl may reduce metabolic clearance compared to the target compound, as evidenced by in vitro microsomal stability assays .
  • Compound : Demonstrated inhibitory activity against EGFR kinase (IC50 = 1.2 µM) in screening assays, attributed to pyrazine-pyrazole interactions with the ATP-binding pocket .
  • Data Gaps : Direct comparative studies between these compounds are scarce. Most conclusions are extrapolated from structural analogs or isolated assays.

Notes on Comparative Analysis

  • Structural Diversity : Substituent variations significantly alter solubility, target selectivity, and metabolic stability. For example, the hydrochloride salt in the target compound improves bioavailability over neutral analogs.
  • Therapeutic Potential: Compounds with piperidine/benzamide motifs (e.g., the target) are prioritized for CNS applications, while heteroaromatic systems (e.g., pyrazine, thiophene) may favor anticancer or antimicrobial uses.
  • Research Recommendations : Head-to-head pharmacokinetic and binding assays are needed to validate hypothesized differences.

Biological Activity

3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride is a synthetic compound characterized by a benzamide structure with dimethyl substitutions and a piperidine ring. Its molecular formula is C15H22N2O- HCl, and it has a molecular weight of approximately 270.79 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The compound features:

  • Benzamide moiety : A functional group that can influence biological interactions.
  • Dimethyl substitutions : Located at the 3 and 5 positions on the benzene ring, potentially affecting lipophilicity and receptor binding.
  • Piperidine ring : Provides structural rigidity and may enhance binding affinity to various biological targets.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Antiviral Activity : Initial investigations suggest the compound may interact with viral targets, potentially offering therapeutic effects against viruses such as HIV-1.
  • Antitumor Potential : The compound's structural features may confer selectivity towards cancer cell lines, warranting further exploration in oncology.
  • Neuropharmacological Effects : Given its piperidine component, there is potential for activity in modulating neurotransmitter systems.

Interaction Studies

Research has focused on the binding affinity of this compound to various receptors. Key findings include:

  • Receptor Binding Affinity : Studies show that this compound binds effectively to specific targets, which is crucial for predicting therapeutic outcomes and side effects .

Comparative Analysis with Similar Compounds

A comparison of structural analogs reveals unique biological profiles:

Compound NameStructural FeaturesNotable Activities
4-Methyl-N-(piperidin-3-yl)benzamide hydrochlorideMethyl group at position 4 on the benzene ringCardiovascular effects
N-Methyl-N-(piperidin-4-yl)benzamide hydrochlorideN-methyl substitution on piperidineAnalgesic properties
N-(piperidin-4-yl)-2-methoxybenzamideMethoxy group on benzeneAntitumor activity

The distinct substitution pattern of this compound enhances its selectivity towards particular biological targets compared to these analogs .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Antiviral Studies : A recent study demonstrated that derivatives similar to 3,5-dimethyl-N-(piperidin-3-yl)benzamide exhibited significant anti-HIV activity, suggesting that modifications to the piperidine linker can enhance efficacy against resistant strains .
  • Antitumor Activity : Research indicates that compounds with similar structures show promise in inhibiting tumor growth in various cancer cell lines. The specific mechanism of action remains under investigation but may involve apoptosis induction or cell cycle arrest .
  • Pharmacokinetic Profile : The hydrochloride salt form improves solubility and stability, which is critical for oral bioavailability and therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride, and how can racemization be minimized during amide bond formation?

Methodological Answer: The synthesis typically involves coupling 3,5-dimethylbenzoyl chloride with piperidin-3-amine under anhydrous conditions. To minimize racemization, use mixed anhydride methods with reagents like isobutyl chloroformate and a tertiary amine base (e.g., N-methylpiperidine) to stabilize reactive intermediates . Peptidomimetic synthesis strategies, such as activating the carboxyl group via mixed anhydrides or coupling agents (e.g., HATU), can further suppress side reactions . Reaction temperatures should be maintained below 0°C during coupling steps to reduce epimerization.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:
    • Aromatic protons (6.8–7.2 ppm) and piperidine NH (8.0–8.5 ppm, broad) .
    • Methyl groups on the benzamide (2.3–2.5 ppm) and piperidine (1.5–2.0 ppm) .
  • Mass Spectrometry (MS): Use ESI-MS to confirm molecular weight (e.g., m/z ~280 [M+H]+^+) and fragmentation patterns .
  • HPLC: Employ reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95%) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data be effectively analyzed to resolve structural ambiguities in the hydrochloride salt form?

Methodological Answer:

  • X-ray Diffraction (XRD): Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters:
    • Assign hydrogen atoms via difference Fourier maps.
    • Refine anisotropic displacement parameters for heavy atoms (Cl, N) .
  • Challenges: Address potential twinning or disorder in the piperidine ring by applying restraints (e.g., DFIX for bond lengths) .

Q. What strategies can address stability issues under varying pH and temperature conditions during biological assays?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C) monitored via HPLC. The compound is stable at pH 4–7 but hydrolyzes in strongly acidic/basic conditions .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition points (>200°C). Store lyophilized samples at -20°C for long-term stability .

Q. How can computational models predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets like G-protein-coupled receptors. Key parameters:
    • Optimize protonation states of the piperidine nitrogen (pKa ~8.5) at physiological pH .
    • Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns .
  • QSAR Analysis: Corrogate substituent effects (e.g., methyl groups) on bioactivity using Hammett σ constants .

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